

Fluanisone-d4 internal standard for LC-MS/MS analysis

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Compound of Interest

Compound Name: *Fluanisone-d4*

CAS No.: 1794737-47-5

Cat. No.: B586966

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Application Note: High-Sensitivity Quantitation of Fluanisone in Biological Matrices using **Fluanisone-d4** as a Stable Isotope Internal Standard

Abstract

This application note details a robust LC-MS/MS methodology for the quantification of Fluanisone, a butyrophenone neuroleptic, in human plasma and urine. The protocol utilizes **Fluanisone-d4** as a Stable Isotope Labeled Internal Standard (SIL-IS) to correct for matrix-induced ionization suppression and variability in extraction recovery.^[1] By employing a Liquid-Liquid Extraction (LLE) technique coupled with Multiple Reaction Monitoring (MRM), this method achieves a Lower Limit of Quantitation (LLOQ) of 0.5 ng/mL, suitable for pharmacokinetic profiling and forensic toxicology.

Introduction & Scientific Context

Fluanisone (

) is a lipophilic antipsychotic often combined with fentanyl for veterinary anesthesia (Hypnorm) or used historically in human medicine.^[1] Accurate quantification in biological matrices is

challenged by significant matrix effects—the alteration of ionization efficiency by co-eluting phospholipids and salts.

Why **Fluanisone-d4**? In Electrospray Ionization (ESI), analytes compete for charge.[1] Non-labeled internal standards (analogues) may elute at different times than the analyte, experiencing different matrix environments. **Fluanisone-d4** (deuterated) is chemically identical to the target but mass-shifted (+4 Da). It co-elutes with Fluanisone, experiencing the exact same ion suppression or enhancement. This "lock-step" behavior ensures that any signal loss in the analyte is mirrored in the IS, allowing the area ratio (Analyte/IS) to remain constant and accurate.

Compound Properties

Property	Fluanisone (Analyte)	Fluanisone-d4 (IS)
Formula		
MW	356.4 g/mol	360.4 g/mol
LogP	~3.7 (Lipophilic)	~3.7
pKa	~7.8 (Basic Piperazine N)	~7.8
Retention Time	3.45 min	3.45 min

Experimental Workflow

Reagents and Materials[2][3]

- Standards: Fluanisone (Certified Reference Material), **Fluanisone-d4** (Isotopic Purity >99%). [1]
- Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Water, Formic Acid (FA), Ammonium Formate.[1]
- Extraction Solvent: Hexane:Isoamyl Alcohol (98:2 v/v).

Analytical Workflow Diagram

The following diagram illustrates the critical path from sample preparation to data acquisition, highlighting the point of IS addition.



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Figure 1: Step-by-step analytical workflow ensuring IS equilibration prior to extraction.[1]

Detailed Protocol

Mass Spectrometry Conditions (LC-MS/MS)

- System: Triple Quadrupole MS (e.g., Sciex 6500+ or Agilent 6495).
- Ion Source: Electrospray Ionization (ESI), Positive Mode.
- Spray Voltage: 4500 V.
- Source Temp: 500°C.

MRM Transitions Table: Note: Transition energies (CE) are instrument-dependent and must be optimized.

Compound	Precursor Ion (Q1)	Product Ion (Q3)	Role	Collision Energy (V)
Fluanisone	357.2 ()	206.1	Quantifier	25
357.2	165.1	Qualifier	40	
Fluanisone-d4*	361.2 ()	210.1	IS Quantifier	25



*CRITICAL TECHNICAL NOTE: The transition for **Fluanisone-d4** depends on the position of the deuterium label.*

- *If labeled on the fluorophenyl ring: Use 361.2 -> 210.1. [1] * If labeled on the piperazine ring: Use 361.2 -> 169.1.*
 - *Action: Verify the Certificate of Analysis (CoA) for your specific lot of **Fluanisone-d4**. [1]*
-

Chromatographic Conditions

- Column: C18 Reverse Phase (e.g., Waters XSelect HSS T3, 2.1 x 100mm, 2.5 µm).
- Mobile Phase A: 5 mM Ammonium Formate in Water + 0.1% Formic Acid.
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
- Flow Rate: 0.4 mL/min.
- Gradient:
 - 0.0 min: 10% B[1]
 - 1.0 min: 10% B[1]
 - 4.0 min: 95% B[1]
 - 5.5 min: 95% B[1]
 - 5.6 min: 10% B (Re-equilibration)

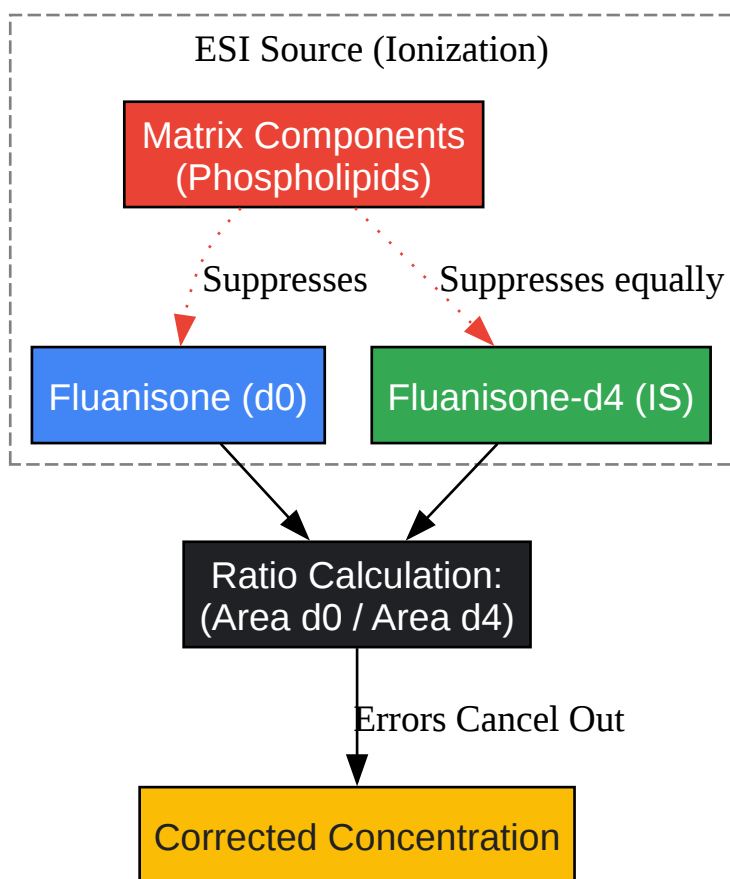
Sample Preparation (Liquid-Liquid Extraction)

LLE is preferred over Protein Precipitation (PPT) for Fluanisone to remove phospholipids that cause ion suppression.[1]

- Aliquot: Transfer 200 μ L of plasma/urine into a glass tube.
- IS Spike: Add 20 μ L of **Fluanisone-d4** Working Solution (100 ng/mL in MeOH). Vortex 10s.
- Alkalinization: Add 100 μ L of 0.1 M NaOH or Carbonate Buffer (pH 9.5). Rationale: Fluanisone is basic; high pH ensures it is uncharged and partitions into the organic layer.
- Extraction: Add 2 mL of Hexane:Isoamyl Alcohol (98:2).
- Agitation: Shaker/Vortex for 10 mins.
- Separation: Centrifuge at 4000 rpm for 5 mins.
- Transfer: Transfer the upper organic layer to a clean tube.
- Dry Down: Evaporate to dryness under Nitrogen at 40°C.
- Reconstitution: Reconstitute in 100 μ L of Mobile Phase (90:10 A:B).

Mechanism of Error Correction

The following diagram explains why the d4-IS is mandatory for high-reliability assays.



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Figure 2: The Co-elution Principle.[1] Since d0 and d4 elute simultaneously, they experience identical suppression, cancelling the error in the ratio calculation.

Validation & Troubleshooting

Linearity and Range

- Range: 0.5 ng/mL to 500 ng/mL.

- Weighting:

linear regression.

- Acceptance:

[2]

Cross-Signal Interference (Crosstalk)

Before running samples, perform a "Blank + IS" check:

- Inject a sample containing only **Fluanisone-d4** (at working concentration).[1]
- Monitor the transition for Fluanisone (357 -> 206).[1]
- Requirement: Signal in the analyte channel must be < 20% of the LLOQ signal.
 - Cause of Failure: Isotopic impurity of the standard (presence of d0 in d4 stock).

Troubleshooting Guide

Issue	Probable Cause	Corrective Action
Low IS Recovery	pH too low during extraction.[1]	Ensure pH > 9.0 to neutralize the piperazine nitrogen.
Drifting Retention Time	Column equilibration issue.	Increase re-equilibration time at end of gradient.
Peak Tailing	Secondary interactions with silanols.	Increase Ammonium Formate concentration (up to 10mM).

References

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Sources

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